Superior Potency and Efficacy Compared to the Prototypical AMPA PAM CX516 in Native Neurons
In a direct electrophysiological comparison using acutely isolated prefrontal cortex (PFC) pyramidal neurons, LY-404187 demonstrated substantially greater potency and efficacy than the prototypical benzoylpiperidine AMPA PAM, CX516 [1]. LY-404187 potentiated glutamate-evoked currents with an EC50 of 1.3 ± 0.3 µM and a maximal efficacy (Emax) of 45.3 ± 8.0-fold increase. In stark contrast, CX516 was over 2,000-fold less potent (EC50 = 2.8 ± 0.9 mM) and had a much lower maximal efficacy (Emax = 4.8 ± 1.4-fold increase) [1]. This translates to a >2000-fold difference in potency and a nearly 10-fold greater maximal response.
| Evidence Dimension | Potency (EC50) and Maximal Efficacy (Emax) for Glutamate-Evoked Current Potentiation |
|---|---|
| Target Compound Data | EC50 = 1.3 ± 0.3 µM; Emax = 45.3 ± 8.0-fold increase |
| Comparator Or Baseline | CX516: EC50 = 2.8 ± 0.9 mM; Emax = 4.8 ± 1.4-fold increase |
| Quantified Difference | LY-404187 is ~2,154-fold more potent than CX516. LY-404187's Emax is ~9.4 times greater than CX516's. |
| Conditions | Glutamate-evoked currents in acutely isolated rat prefrontal cortex (PFC) pyramidal neurons; whole-cell patch-clamp electrophysiology. |
Why This Matters
This dramatic difference in potency and efficacy directly impacts experimental design, requiring significantly lower concentrations of LY-404187 to achieve robust, physiologically relevant AMPA receptor potentiation, minimizing off-target effects and enabling in vivo applications where CX516 is ineffective.
- [1] Baumbarger PJ, Muhlhauser M, Zhai J, Yang CR, Nisenbaum ES. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator. J Pharmacol Exp Ther. 2001 Jul;298(1):86-102. PMID: 11408529. View Source
